![molecular formula C11H28N2O2Si B3117578 N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine CAS No. 224638-27-1](/img/structure/B3117578.png)
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine
Overview
Description
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine (MDMS-PD) is a silylated diamine compound that has been used in a variety of scientific research applications. This molecule has been found to be a powerful tool in the field of biochemistry, due to its ability to interact with and modify biological molecules, such as proteins and nucleic acids. MDMS-PD has been used to study the structure and function of proteins, as well as to investigate the effects of drugs and other compounds on biological systems. In addition, MDMS-PD has been used to study the biochemical and physiological effects of various compounds in laboratory experiments.
Scientific Research Applications
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the effects of drugs and other compounds on biological systems. In addition, N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been used to study the biochemical and physiological effects of various compounds in laboratory experiments.
Mechanism of Action
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been found to interact with biological molecules, such as proteins and nucleic acids, through a process known as silylation. This process involves the formation of a covalent bond between the silylated compound and the biological molecule, resulting in a modified molecule with altered properties. The silylation process has been found to be reversible, allowing for the modification of a molecule to be reversed if desired.
Biochemical and Physiological Effects
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been found to have a variety of biochemical and physiological effects on biological systems. For example, it has been found to alter the structure and function of proteins, as well as to affect the expression of genes. In addition, N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has been shown to affect the activity of enzymes and other proteins, as well as to modulate the activity of signaling pathways in cells.
Advantages and Limitations for Lab Experiments
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and does not have a strong odor. However, N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine has a number of limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to remove from solution after it has been used. In addition, it can be difficult to control the amount of N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine that is added to a solution, as it is not very soluble in water.
Future Directions
There are a number of potential future directions for the use of N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine. One potential direction is the use of N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine as a tool to study the structure and function of proteins and nucleic acids. In addition, N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine could be used to investigate the effects of drugs and other compounds on biological systems, as well as to study the biochemical and physiological effects of various compounds in laboratory experiments. Finally, N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine could be used to modify proteins and other biological molecules, in order to alter their properties and functions.
properties
IUPAC Name |
N-[3-[dimethoxy(methyl)silyl]propyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2O2Si/c1-13(2)10-6-8-12-9-7-11-16(5,14-3)15-4/h12H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFTMZUDLGKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC[Si](C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)
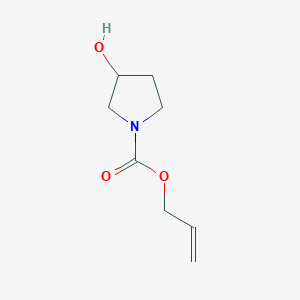
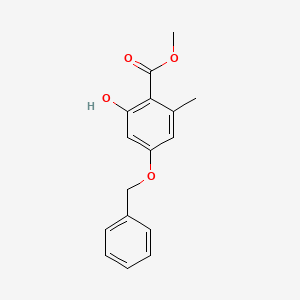
![4'-Fluoro-5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3117525.png)
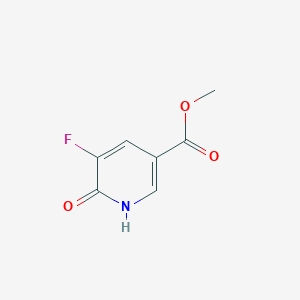
![4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3117545.png)
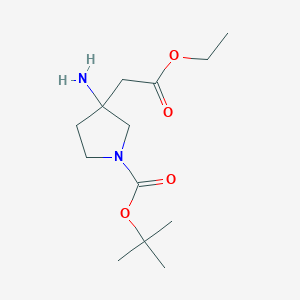
![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)
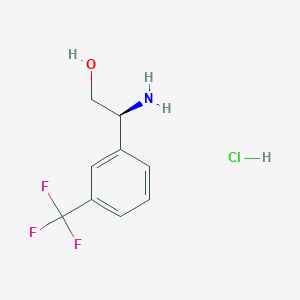
![N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide](/img/structure/B3117564.png)


![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)
